N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide
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Overview
Description
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a quinazoline ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylquinazoline-2-amine with 3-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, m-chloroperbenzoic acid, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced amines, quinazoline N-oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential to act as an antimicrobial agent, showing activity against various bacterial strains.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its therapeutic effects. Additionally, the compound can interact with DNA, leading to disruptions in cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Known for its antimicrobial and antitubercular activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Exhibits potent activity against various bacterial strains.
Uniqueness
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a quinazoline ring, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H14N6O3 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14N6O3/c1-10-13-7-2-3-8-14(13)20-17(19-10)22-16(18)21-15(24)11-5-4-6-12(9-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24) |
InChI Key |
UHVRAFNXWUHMGD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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